molecular formula C18H20N4O4 B2830885 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-60-7

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2830885
CAS No.: 1021133-60-7
M. Wt: 356.382
InChI Key: CEEPYPNROWMWQI-UHFFFAOYSA-N
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Description

This compound, 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, is a high-purity chemical reagent designed for research applications. It belongs to the 7H-pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery . The structure features a 2-methoxyethyl substituent at the 7-position, a modification shared with other research compounds in this chemical space . The core pyrrolo[2,3-d]pyrimidine structure is a privileged pharmacophore, and similar analogues have been investigated as potent and selective inhibitors of various biological targets, such as the kinase LRRK2, for research in areas like Parkinson's disease . The presence of the N-phenyl carboxamide group at the 6-position offers a potential site for molecular recognition and interaction with protein targets. This product is provided For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a building block for developing novel bioactive molecules.

Properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-20-16-13(17(24)21(2)18(20)25)11-14(22(16)9-10-26-3)15(23)19-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEPYPNROWMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound likely acts as an inhibitor of CDK4/6. By binding to these kinases, it can prevent their activity, thereby halting the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. This can result in the cessation of cell division and proliferation, particularly in cancer cells that often exhibit uncontrolled growth.

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle regulation pathway . Under normal conditions, CDK4/6 binds to cyclin D, a protein that accumulates in the cell during the G1 phase. This binding activates the CDK4/6, which then phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which then initiates the transcription of genes required for the S phase. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thus halting the cell cycle progression.

Biological Activity

The compound 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021133-60-7) is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₈H₂₀N₄O₄
Molecular Weight 356.4 g/mol
CAS Number 1021133-60-7

Structure

The compound features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core with various substituents that may influence its biological activity.

Antimicrobial and Antifungal Properties

Research has indicated that certain pyrimidine derivatives exhibit significant antimicrobial and antifungal properties . In particular, the compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity and Cancer Research

Studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxicity against various tumor cell lines, indicating that modifications in the molecular structure can enhance or diminish biological activity .

The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for cell proliferation. For example, compounds with similar structures have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This inhibition can lead to reduced cell division and growth in rapidly proliferating cancer cells.

Case Studies

  • Study on Antimicrobial Activity :
    • A comparative study highlighted the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results showed a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.
  • Cytotoxicity Assessment :
    • In vitro tests on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways.
  • Pharmacological Evaluation :
    • A pharmacological evaluation assessed the compound's ability to modulate immune responses by acting as an agonist for Toll-like receptors (TLRs), specifically TLR7 and TLR8. This activity suggests potential applications in immunotherapy and vaccine development .

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The unique structure of this compound may enhance its effectiveness against various cancer types due to increased selectivity for cancerous cells over normal cells .
  • Antiviral Properties :
    • Some derivatives of pyrrolo[2,3-d]pyrimidines have demonstrated antiviral activity against several viruses. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes. This compound's potential as an antiviral agent is an area of ongoing research .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes that are crucial for disease progression in various conditions. Enzyme inhibition is a common strategy in drug design to modulate biochemical pathways associated with diseases such as diabetes and hypertension.

Synthesis Methodologies

Recent advancements in synthetic methodologies have facilitated the production of pyrrolo[2,3-d]pyrimidine derivatives:

  • One-Pot Synthesis :
    • A notable method involves a one-pot three-component reaction using arylglyoxals and 1,3-dimethyl-6-aminouracil combined with barbituric acid derivatives. This method allows for high yields and simplifies the synthesis process while maintaining the integrity of the desired compound .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a similar pyrrolo[2,3-d]pyrimidine derivative on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties against influenza viruses. The compound was shown to inhibit viral replication by disrupting the viral RNA polymerase activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 7-Position Substituents: 2-Methoxyethyl (target): Moderately polar, balancing solubility and lipophilicity. 3-Methoxypropyl (): Longer chain may enhance lipophilicity vs. 2-methoxyethyl, while the carboxylic acid group () introduces polarity .
  • Sulfamoylphenyl amino (): Introduces sulfonamide moiety, which may enhance kinase affinity or solubility . Carboxylic acid (): High polarity limits blood-brain barrier penetration but improves renal excretion.

Key Research Findings and Gaps

  • Structural Optimization : The 2-methoxyethyl group in the target compound may offer a balance between solubility and target engagement compared to bulkier (cyclopentyl) or longer-chain (3-methoxypropyl) analogs.
  • Synthetic Yields : Yields for pyrrolo[2,3-d]pyrimidine derivatives vary widely (22.9–61%), suggesting room for optimization in the target compound’s synthesis .
  • Biological Data: Limited activity data in the evidence necessitate further in vitro profiling of the target compound against kinase panels or disease models.

Q & A

Q. What are the foundational synthetic routes for this compound, and how is purity ensured?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, a common approach is to use precursors like acylated intermediates, followed by cyclization under basic conditions (e.g., cesium carbonate in DMSO). Purification often employs recrystallization from ethanol-DMF mixtures or column chromatography. Purity is verified via HPLC (>99%) and melting point consistency .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign protons and carbons using deuterated solvents (e.g., DMSO-d6). Key peaks include aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 3.0–4.0 ppm) .
  • HRMS : Validate molecular weight with <2 ppm error .
  • IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) with solvents like CHCl₃/CH₃OH (10:1) is used to track intermediates. Heating steps (e.g., 150°C) are often required for cyclization, with quenching in ice to stabilize products .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural elucidation?

Discrepancies may arise from dynamic proton exchange or solvent effects. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, NH protons in pyrrolopyrimidines often appear broadened (δ ~11 ppm) and require DMSO-d6 for stabilization .

Q. What strategies optimize yield in multi-step syntheses?

  • Temperature control : Cyclization at 150°C improves ring closure efficiency .
  • Catalyst screening : Palladium on carbon enhances coupling reactions .
  • Solvent selection : Ethanol-DMF mixtures improve solubility of polar intermediates .
StepConditionYield Improvement
Cyclization150°C, Cs₂CO₃75% → 85%
AminationPd/C, DMF60% → 72%

Q. How is biological activity (e.g., kinase inhibition) evaluated methodologically?

  • Kinase assays : Measure IC₅₀ using ADP-Glo™ kinase assays with recombinant enzymes .
  • Cell-based studies : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR2) using AutoDock Vina .

Q. What crystallographic methods confirm solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and packing. For example, triclinic crystal systems (space group P1̄) are common, with Z = 2 and density ~1.4 g/cm³ .

Data Contradiction Analysis

Q. How to address inconsistencies in melting points across studies?

Variations may stem from polymorphic forms or solvent residues. Perform differential scanning calorimetry (DSC) to identify polymorphs and repeat recrystallization in alternative solvents (e.g., EtOH vs. MeCN) .

Q. Why do HRMS results occasionally deviate from theoretical values?

Isotopic patterns (e.g., chlorine or bromine) and adduct formation (e.g., [M+Na]⁺) can cause shifts. Use high-resolution instruments (Q-TOF) and compare isotopic distributions with simulations .

Methodological Recommendations

Designing a SAR study for this compound:

  • Variation points : Modify methoxyethyl or phenyl groups to alter lipophilicity .
  • Assays : Test solubility (LogP via shake-flask method), plasma stability, and CYP450 inhibition .
  • Data analysis : Use multivariate regression to correlate substituents with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.